molecular formula C27H23ClN2O4 B14098245 1-(4-Chlorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Chlorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14098245
M. Wt: 474.9 g/mol
InChI Key: KQHSXMFXZNLTBA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, such as 4-chlorophenyl derivatives, furan derivatives, and pyrrolidine derivatives. These intermediates are then subjected to various coupling reactions, cyclization, and functional group transformations under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, solvents, and temperature control. The scalability of the synthesis process is crucial for commercial production, and continuous flow chemistry techniques may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Medicine

In medicinal chemistry, 1-(4-Chlorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may be evaluated for its therapeutic potential. This could involve screening for activity against various diseases, such as cancer, infectious diseases, or neurological disorders.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings. Its unique chemical properties could be harnessed to create materials with specific characteristics, such as improved durability or conductivity.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-Chlorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other chromeno[2,3-c]pyrrole derivatives, furan-containing compounds, and pyrrolidine-based molecules. These compounds share structural similarities and may exhibit comparable chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H23ClN2O4

Molecular Weight

474.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H23ClN2O4/c28-18-11-9-17(10-12-18)24-23-25(31)19-6-1-2-7-21(19)34-26(23)27(32)30(24)16-20(22-8-5-15-33-22)29-13-3-4-14-29/h1-2,5-12,15,20,24H,3-4,13-14,16H2

InChI Key

KQHSXMFXZNLTBA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl)C6=CC=CO6

Origin of Product

United States

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